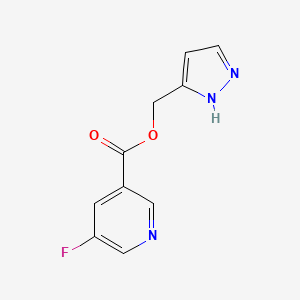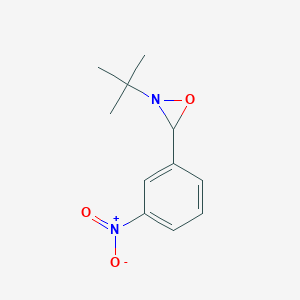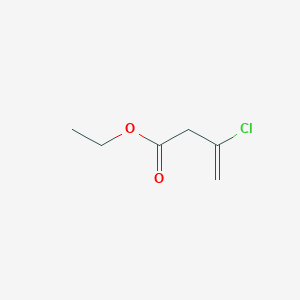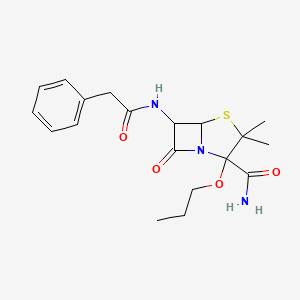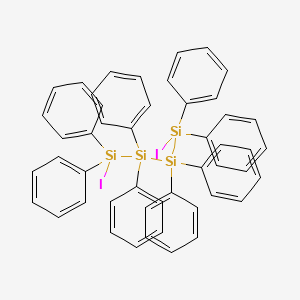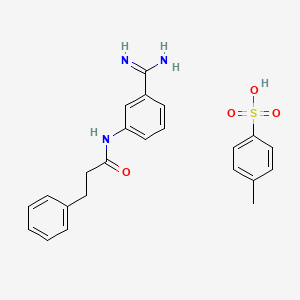
N-(3-Carbamimidoylphenyl)-3-phenyl-propanamide; 4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both carbamimidoyl and phenylpropanamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-carbamimidoylphenylboronic acid with phenylpropanamide under specific conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating advanced techniques such as continuous flow chemistry and real-time monitoring to ensure consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or slowed tumor growth .
Comparison with Similar Compounds
Similar Compounds
- (3-carbamimidoylphenyl)methyl 1-[(3-carbamimidoylphenyl)methyl]indole-2-carboxylate
- (3-carbamimidoylphenyl)acetic acid
- (3-carbamimidoylphenyl)methylcarbamic acid
Uniqueness
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Properties
CAS No. |
24722-25-6 |
|---|---|
Molecular Formula |
C23H25N3O4S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(3-carbamimidoylphenyl)-3-phenylpropanamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H17N3O.C7H8O3S/c17-16(18)13-7-4-8-14(11-13)19-15(20)10-9-12-5-2-1-3-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11H,9-10H2,(H3,17,18)(H,19,20);2-5H,1H3,(H,8,9,10) |
InChI Key |
MBRFWDQIQUFYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



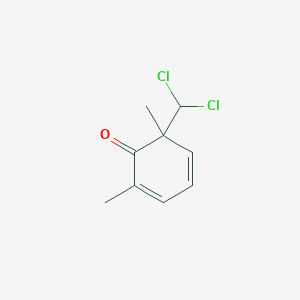
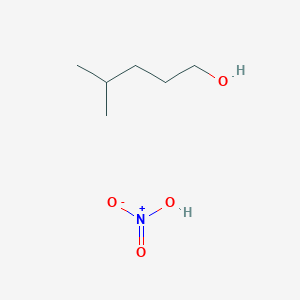
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
